

A Comprehensive Technical Guide to the Solubility and Stability of Meglumine Diatrizoate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of **meglumine diatrizoate**, a widely used iodinated contrast agent. The following sections detail its solubility characteristics and stability profile, supported by quantitative data, experimental methodologies, and logical workflows to aid in research and formulation development.

Solubility Properties

Meglumine diatrizoate is recognized for its aqueous solubility, a critical attribute for its application as an injectable and oral contrast medium.[1][2] Its solubility is influenced by the solvent system, temperature, and pH.

Solubility Data

The solubility of **meglumine diatrizoate** in various solvents is summarized in the table below.



| Solvent | Solubility | Temperature (°C) | Notes |
|------------------------------|---------------------|------------------|--|
| Water | 89 g / 100 mL | 20 | [3] |
| Dimethyl Sulfoxide (DMSO) | 60 mg/mL (74.15 mM) | Not Specified | Sonication is recommended to aid dissolution.[4] |
| Ethanol | Slightly soluble | Not Specified | [5] |
| Ether | Insoluble | Not Specified | [5] |

Factors Influencing Solubility

The dissolution of **meglumine diatrizoate** can be affected by several factors:

- pH: As a salt of a weak acid (diatrizoic acid) and a weak base (meglumine), the pH of the solution can influence the ionization state and thus the solubility of meglumine diatrizoate.
 Commercial formulations are typically buffered to a pH range of 6.0 to 7.6.[6][7][8]
- Temperature: Generally, for solid solutes dissolving in liquid solvents, solubility increases
 with temperature.[9][10] While specific data on the temperature-dependent solubility of
 meglumine diatrizoate is not extensively available in the provided results, this general
 principle is expected to apply.
- Polarity: The polarity of the solvent is a key determinant of solubility. Meglumine diatrizoate,
 being a polar molecule, exhibits good solubility in polar solvents like water.[10]
- Particle Size: For powdered forms, a smaller particle size can increase the rate of dissolution due to a larger surface area available for solvent interaction.[10][11]

Stability Profile

The stability of **meglumine diatrizoate** is crucial for its safe and effective use. It is generally stable under recommended storage conditions, but can be susceptible to degradation by light and temperature excursions.[12]

Stability Data



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The following table summarizes the key stability characteristics of **meglumine diatrizoate** and its formulations.



| Condition | Observation | Duration | Reference |
|------------------------------------|---|---------------|---|
| Storage Temperature | | | |
| 20-25°C (68-77°F) | Stable. Recommended storage temperature for commercial preparations. | Not specified | [7][13][14] |
| 4°C | Crystallization may occur. | Not specified | [15] |
| Reversibility of Crystallization | Crystals readily redissolve upon agitation. | 30 days | No discernible effect on drug stability was observed.[15] |
| Light Exposure | | | |
| General | Protection from light is recommended for commercial preparations.[7][13] | Not specified | |
| 1.2 million lux hours | Gastrografin® remained stable. | 7 days | [15] |
| Humidity | | | |
| 60% Relative Humidity (at 25°C) | Gastrografin® remained stable with no physical change to the solution. | 30 days | [15] |
| pH | | | |
| 6.0 - 7.6 | pH range for stable aqueous solutions in commercial formulations.[6][7][16] | Not specified | |



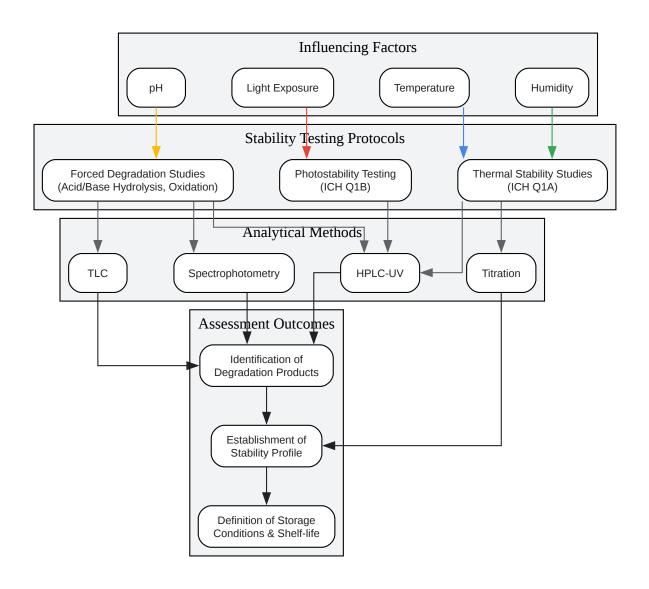
Degradation Pathways

Meglumine diatrizoate can degrade under certain conditions, primarily through photodegradation and hydrolysis.

- Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of diatrizoate.[17] This is a critical consideration in the manufacturing, packaging, and administration of meglumine diatrizoate solutions.
- Acidic Degradation: In the presence of acid, diatrizoate can degrade to form a highly cytotoxic 3,5-diamino metabolite.[18]
- Deiodination: Under certain photolytic conditions, deiodination can occur, where iodine atoms are cleaved from the tri-iodinated benzene ring.[19]

The following diagram illustrates a logical workflow for assessing the stability of **meglumine diatrizoate**.





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Caption: Workflow for assessing **meglumine diatrizoate** stability.

Experimental Protocols

The following outlines methodologies for key experiments related to the analysis of **meglumine diatrizoate** solubility and stability.



High-Performance Liquid Chromatography (HPLC) for Stability Testing

A reverse-phase HPLC method is commonly adapted for the assay of diatrizoate salts to determine stability.[15]

- Objective: To quantify the amount of meglumine diatrizoate and its degradation products over time under various stress conditions.
- Mobile Phase: A suitable mixture of aqueous and organic solvents, such as a buffered
 aqueous solution and acetonitrile or methanol. The specific composition should be optimized
 to achieve good separation of the parent drug from its degradation products.
- Stationary Phase: A C18 column is typically used for reverse-phase chromatography of polar compounds like meglumine diatrizoate.
- Detection: UV absorbance at a wavelength where diatrizoate has significant absorbance, for example, 255 nm.[17]
- Procedure:
 - Prepare a standard solution of meglumine diatrizoate of known concentration.
 - Subject the test samples of meglumine diatrizoate to the desired stability conditions (e.g., elevated temperature, light exposure).
 - At specified time points, withdraw aliquots of the stressed samples, dilute appropriately, and inject them into the HPLC system.
 - Quantify the amount of meglumine diatrizoate remaining and any major degradation products by comparing the peak areas to that of the standard.
- Validation: The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.[15]

Photostability Testing

Photostability testing is conducted to evaluate the effect of light on the drug substance.



- Objective: To determine the light sensitivity of meglumine diatrizoate and to identify the need for light-protective packaging.
- Apparatus: A photostability chamber capable of delivering a controlled and measurable output of both visible and UV light.
- Procedure (based on ICH Q1B guidelines):
 - Expose samples of meglumine diatrizoate (as solid and/or in solution) to a light source that provides a specified overall illumination (e.g., not less than 1.2 million lux hours) and an integrated near-ultraviolet energy (e.g., not less than 200 watt hours per square meter).
 [17]
 - A dark control sample should be stored under the same conditions but protected from light.
 - At appropriate time intervals, samples are withdrawn and analyzed by a stability-indicating method like HPLC to determine the extent of degradation.[17]

USP-NF Assay for Diatrizoate Meglumine and Iodine Content

The United States Pharmacopeia-National Formulary (USP-NF) provides official methods for the assay of **meglumine diatrizoate** and its iodine content.

Assay for Diatrizoate Meglumine (Titrimetric Method):[20]

- A sample solution is prepared by diluting a volume of the meglumine diatrizoate solution.
 [20]
- Sulfuric acid and sodium metaperiodate solution are added, and the mixture is allowed to stand in the dark for one hour.[20]
- Potassium iodide is then added, and the liberated iodine is immediately titrated with a standardized solution of sodium thiosulfate, using starch as an indicator.[20]







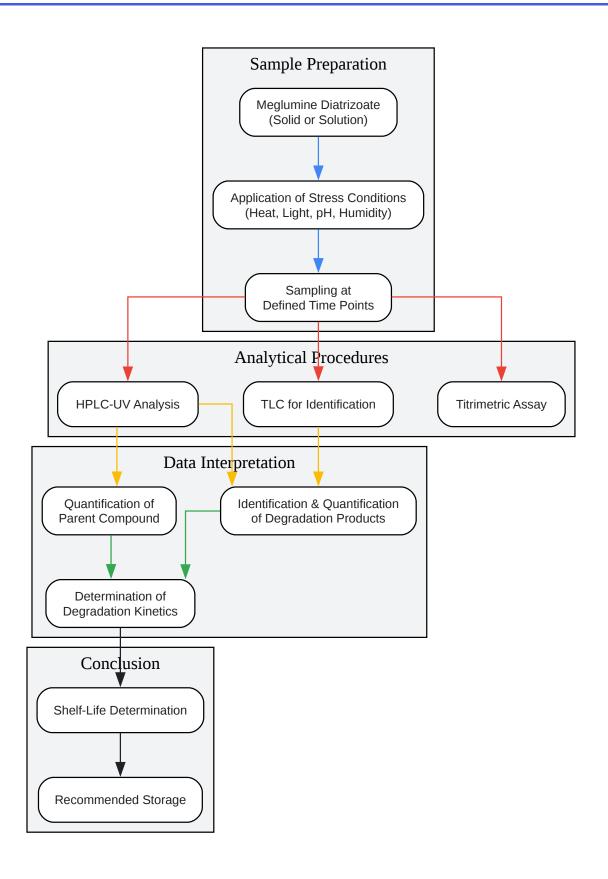
A blank determination is performed, and the content of diatrizoate meglumine is calculated.
 [20]

Assay for Iodine (Titrimetric Method):[20]

- A sample of the meglumine diatrizoate solution is refluxed with sodium hydroxide and powdered zinc for one hour to reduce the organically bound iodine to iodide.[20]
- The mixture is cooled, filtered, and the filtrate is acidified with glacial acetic acid.[20]
- The iodide is then titrated with a standardized solution of silver nitrate, using tetrabromophenolphthalein ethyl ester as an indicator.[20]

The following diagram illustrates the general experimental workflow for determining the stability of **meglumine diatrizoate**.





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